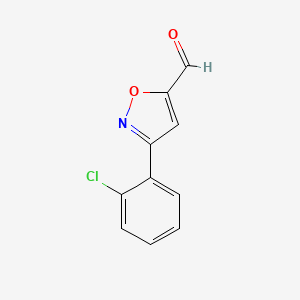
3-(2-Chlorophenyl)isoxazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chlorophenyl)isoxazole-5-carbaldehyde is a chemical compound with the molecular formula C10H6ClNO2 and a molecular weight of 207.62 . It appears as an off-white amorphous powder .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a chemical synthesis method for 3-(2-chlorophenyl)-5-methyl-4-isoxazole involves the use of 3-(2-chloro-phenyl-)-5-methyl-4-isoxazole formic acid, tetrabutyl urea, and benzene in a reactor . The reaction is carried out at room temperature and then heated to 80°C for 5 hours .Molecular Structure Analysis
The molecular structure of 3-(2-Chlorophenyl)isoxazole-5-carbaldehyde can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule .Physical And Chemical Properties Analysis
3-(2-Chlorophenyl)isoxazole-5-carbaldehyde is an off-white amorphous powder . Its molecular formula is C10H6ClNO2 and it has a molecular weight of 207.62 .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Anticonvulsant and Analgesic Studies : Compounds derived from similar structures to 3-(2-Chlorophenyl)isoxazole-5-carbaldehyde, such as pyrazole analogues, have been synthesized and evaluated for their anticonvulsant and analgesic activities. These compounds demonstrated potent activities without showing any toxicity, highlighting their potential for further pharmaceutical development (Viveka et al., 2015).
Heterocyclic Synthesis : The compound has been utilized as a synthon in the synthesis of heterocyclic chalcones and dipyrazolopyridines. This demonstrates its versatility as a building block in creating complex organic structures, which could have various applications in drug design and development (Quiroga et al., 2010).
Synthesis of Isoxazole Derivatives : Research on the synthesis of 3-Aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives showcases the compound's role in generating molecules with potential antitubercular and antimicrobial activities. Such studies underscore the compound's relevance in discovering new therapeutic agents (Popat et al., 2004).
Chemical Reactions and Derivatives Formation : Studies on the preparation and chemical reactivity of similar chloro-substituted compounds reveal their importance as intermediates for synthesizing a variety of synthetically useful and novel heterocyclic systems. This indicates the broad applicability of these compounds in medicinal chemistry and drug synthesis (Gouda et al., 2016).
Novel Synthetic Methods : Research focusing on novel and efficient synthesis methods for related isoxazole derivatives illustrates the ongoing development of new strategies for constructing complex molecules. Such methodologies could enhance the synthesis of pharmacologically active compounds, showcasing the compound's value in innovative chemical synthesis (Ramazani et al., 2010).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-1,2-oxazole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)14-12-10/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJVDXAJEFUZRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)isoxazole-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

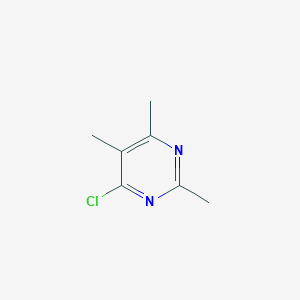
![7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B1641150.png)

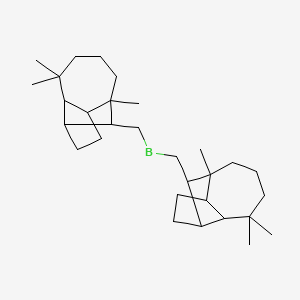



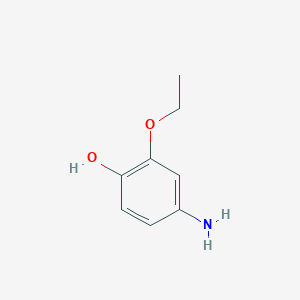

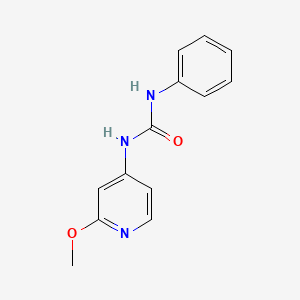
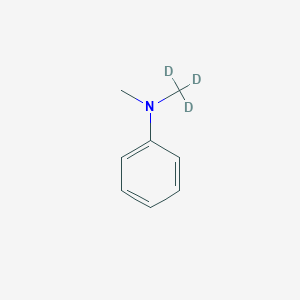
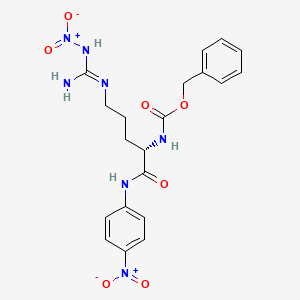
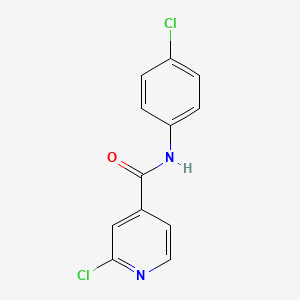
![1-Methoxy-4-[(E)-2-(4-methoxyphenyl)pent-2-en-3-yl]benzene](/img/structure/B1641196.png)